molecular formula C13H17N5 B8757081 1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine CAS No. 89292-82-0

1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine

Cat. No. B8757081
CAS RN: 89292-82-0
M. Wt: 243.31 g/mol
InChI Key: YNUVESMDZNGJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89292-82-0

Product Name

1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

1-[(2-phenyltriazol-4-yl)methyl]piperazine

InChI

InChI=1S/C13H17N5/c1-2-4-13(5-3-1)18-15-10-12(16-18)11-17-8-6-14-7-9-17/h1-5,10,14H,6-9,11H2

InChI Key

YNUVESMDZNGJDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 0.28 g (0.71 mmol) of sodium hydride (60% mineral oil dispersion) in 5 mL anhydrous N,N-dimethylformamide at 0° C. was added 0.12 g (0.65 mmol) tert-butyl 1-piperazine-carboxylate. The resulting mixture was stirred under an atmosphere of nitrogen for 15 min and then allowed to warm to ambient temperature at which point 0.14 g (0.59 mmol) of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole was added. After 4 h, quench the reaction with 25 mL cold water and extract the resulting solution with 25 mL ethyl acetate. The organic layer was washed with water (2×25 mL), dried over magnesium sulfate, filtered and evaporated in vacuo to afford the title compound which was purified by reverse-phase HPLC (TMC Pro-Pac C18; 10-100% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). LC/MS: m/z (ES) 344.0 (MH)+.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three

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